Ethyl 2-(2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
CAS No.: 893786-01-1
Cat. No.: VC5803728
Molecular Formula: C26H21N3O6S
Molecular Weight: 503.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893786-01-1 |
|---|---|
| Molecular Formula | C26H21N3O6S |
| Molecular Weight | 503.53 |
| IUPAC Name | ethyl 2-[[2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C26H21N3O6S/c1-2-33-25(32)17-9-3-5-11-19(17)27-21(30)15-36-26-28-22-18-10-4-6-12-20(18)35-23(22)24(31)29(26)14-16-8-7-13-34-16/h3-13H,2,14-15H2,1H3,(H,27,30) |
| Standard InChI Key | ODODJXIBUIDAGJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C53 |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
The compound’s IUPAC name, ethyl 2-[[2-[[3-(furan-2-ylmethyl)-4-oxo-benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate, reflects its intricate architecture (Fig. 1) . Key components include:
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A benzofuro[3,2-d]pyrimidin-4-one core fused from benzofuran and pyrimidinone rings.
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A furan-2-ylmethyl group at position 3 of the pyrimidinone.
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A thioacetamide linker connecting the core to an ethyl 2-aminobenzoate moiety.
The ethyl 2-aminobenzoate group enhances solubility in organic solvents, while the thioether bridge may influence redox-mediated interactions in biological systems .
Synthesis and Reaction Pathways
Multi-Step Organic Synthesis
The synthesis of this compound involves sequential reactions to assemble its heterocyclic core and substituents (Fig. 2):
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Benzofuropyrimidinone Core Formation: Cyclocondensation of substituted benzofuran precursors with pyrimidinone intermediates under acidic or basic conditions.
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Furan-2-ylmethyl Incorporation: Alkylation at position 3 using furfuryl bromide or chloride.
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Thioacetamide Linker Installation: Thiol-ene coupling between a 2-mercaptoacetamide derivative and the halogenated pyrimidinone intermediate.
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Esterification: Reaction of the carboxylic acid intermediate with ethanol to form the ethyl benzoate group.
Optimization of solvent polarity (e.g., DMF, THF) and reaction temperatures (60–120°C) is critical to achieving yields >70%. Purification typically employs column chromatography or recrystallization.
Structural and Electronic Features
Conformational Analysis
X-ray crystallography of analogous compounds reveals that the benzofuropyrimidinone core adopts a planar conformation, stabilized by intramolecular hydrogen bonding between the pyrimidinone carbonyl and adjacent oxygen atoms . The furan ring exhibits slight puckering, while the thioether linkage introduces rotational flexibility, enabling interactions with hydrophobic enzyme pockets .
Key Structural Data:
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Bond Lengths: C-S bond in the thioether measures ~1.81 Å, typical for sulfur-containing linkages .
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Torsion Angles: The dihedral angle between the benzofuran and pyrimidinone rings is ~15°, minimizing steric strain .
Biological Activity and Mechanism of Action
Inferred Targets:
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Oncogenic Kinases: Disruption of signal transduction in cancer cells.
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Inflammatory Mediators: Suppression of NF-κB or COX-2 pathways.
Challenges and Future Directions
Knowledge Gaps
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Solubility and Pharmacokinetics: No data exist on aqueous solubility or metabolic stability .
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Toxicity Profile: In vitro cytotoxicity assays are needed to assess safety margins.
Synthetic Optimization Opportunities
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Green Chemistry Approaches: Replace toxic solvents (e.g., DMF) with ionic liquids or deep eutectic solvents.
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Catalytic Asymmetric Synthesis: Introduce chirality for selective targeting of kinase isoforms.
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